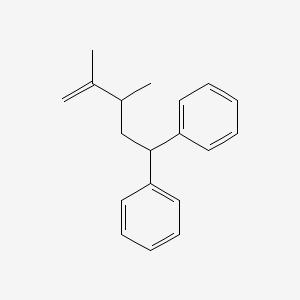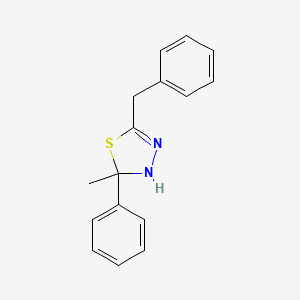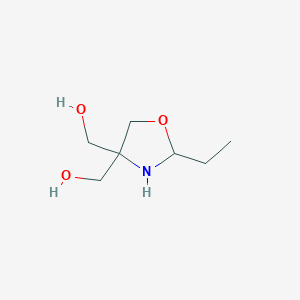
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of two hydroxymethyl groups attached to the oxazolidine ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of 2-aminoethanol with formaldehyde under acidic conditions, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Ethers or esters.
科学的研究の応用
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of (2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions. The oxazolidine ring can coordinate with metal ions through its nitrogen and oxygen atoms, leading to the formation of stable chelates. This property is particularly useful in the development of fluorescent probes for detecting metal ions in various environments .
類似化合物との比較
Similar Compounds
(2-Methyl-1,3-oxazolidine-4,4-diyl)dimethanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Phenyl-1,3-oxazolidine-4,4-diyl)dimethanol: Contains a phenyl group instead of an ethyl group.
(2-Isopropyl-1,3-oxazolidine-4,4-diyl)dimethanol: Contains an isopropyl group instead of an ethyl group.
Uniqueness
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in applications such as fluorescent probes and metal ion detection .
特性
CAS番号 |
88685-77-2 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC名 |
[2-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C7H15NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h6,8-10H,2-5H2,1H3 |
InChIキー |
PLMJGQREJBVRBF-UHFFFAOYSA-N |
正規SMILES |
CCC1NC(CO1)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




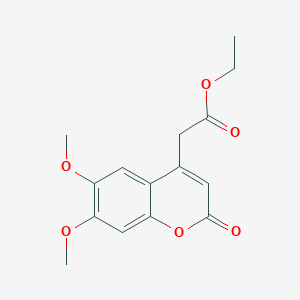
oxophosphanium](/img/structure/B14383937.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
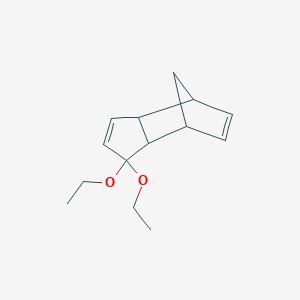
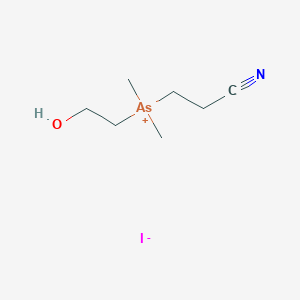
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
